Methyl 8-hydroxyisoquinoline-3-carboxylate
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Overview
Description
Methyl 8-hydroxyisoquinoline-3-carboxylate is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxyisoquinoline-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to introduce the hydroxyl and carboxylate groups . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave irradiation and ultrasound-promoted synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted isoquinoline compounds, which can have diverse biological and chemical properties.
Scientific Research Applications
Methyl 8-hydroxyisoquinoline-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 8-hydroxyisoquinoline-3-carboxylate involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes . The compound can also interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Methyl 8-hydroxyisoquinoline-3-carboxylate can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Both compounds have hydroxyl and nitrogen-containing heterocyclic structures, but this compound has an additional carboxylate group, enhancing its chelating ability.
Quinoline Derivatives: These compounds share a similar aromatic ring structure but differ in their functional groups and biological activities.
The unique combination of hydroxyl and carboxylate groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 8-hydroxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-5-7-3-2-4-10(13)8(7)6-12-9/h2-6,13H,1H3 |
InChI Key |
VGDZUQHTPPSTSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=CC=C2O |
Origin of Product |
United States |
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